5-iodobenzo[d]oxazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPOQPWPKQPTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Iodobenzo D Oxazol 2 3h One
Transition Metal-Catalyzed Cross-Coupling Reactions at the Carbon-Iodine Bond
The carbon-iodine (C-I) bond at the 5-position of the benzo[d]oxazol-2(3H)-one ring is the primary site for synthetic modification through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to other aryl-halogen bonds, facilitates oxidative addition to low-valent metal centers, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, and 5-iodobenzo[d]oxazol-2(3H)-one serves as an excellent substrate for this transformation. sandiego.edu This palladium-catalyzed reaction pairs the aryl iodide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a base to yield 5-arylbenzo[d]oxazol-2(3H)-ones. nih.govderpharmachemica.com These products are of significant interest as they are core structures in various biologically active molecules. nih.gov
The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl groups. Reaction conditions are generally mild and tolerant of the oxazolone (B7731731) functional group. sandiego.eduorganic-chemistry.org A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands, and a base like potassium carbonate or cesium carbonate in an aqueous solvent mixture. nih.govmdpi.com The accessibility of diverse arylboronic acids makes this a preferred method for creating libraries of 5-arylbenzoxazolone derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 88 |
| 2-Thienylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF/H₂O | 90 |
Table 1. Representative examples of Suzuki-Miyaura coupling reactions with this compound. Data is illustrative based on typical conditions for similar substrates. nih.govresearchgate.netnih.gov
Stille Coupling Reactions
The Stille coupling offers another powerful method for carbon-carbon bond formation, utilizing organostannane reagents as the coupling partner for the aryl iodide. wikipedia.org This palladium-catalyzed reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgresearchgate.net The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
This compound can be effectively coupled with various organostannanes, such as vinyl-, alkynyl-, and (hetero)arylstannanes, to introduce diverse functionalities at the 5-position. The choice of palladium catalyst and ligands, such as triphenylphosphine (B44618) or triphenylarsine, is crucial for achieving high yields and preventing side reactions. msu.edu While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. wikipedia.org
| Organostannane | Palladium Catalyst | Ligand | Solvent | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 85 |
| (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ | - | DMF | 88 |
| (2-Furyl)tributylstannane | Pd₂(dba)₃ | P(2-furyl)₃ | THF | 82 |
| Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | AsPh₃ | Dioxane | 89 |
Table 2. Illustrative conditions for Stille coupling reactions involving this compound. Data compiled from general procedures for aryl iodides. wikipedia.orgmsu.edu
Copper-Mediated Carbon-Nitrogen (C-N) Coupling Reactions
The formation of a carbon-nitrogen bond at the 5-position of the benzoxazolone ring, leading to 5-aminobenzoxazolone derivatives, is often achieved through copper-catalyzed Ullmann-type coupling reactions. researchgate.net These reactions involve the coupling of the aryl iodide with a nitrogen nucleophile, such as an amine, amide, or nitrogen-containing heterocycle. doi.org
The classic Ullmann condensation requires harsh reaction conditions, but modern advancements have led to the development of milder, ligand-assisted protocols. Catalytic systems typically employ a copper(I) source, such as CuI, in the presence of a ligand (e.g., phenanthroline, diamines) and a base like potassium carbonate or phosphate. researchgate.netdoi.org These improved conditions allow for the N-arylation of a broad range of amines with this compound, providing access to compounds with potential applications in medicinal chemistry. doi.org
Palladium-Catalyzed Carbon-Hydrogen (C-H) Activation and Ortho-Metallation Processes
Beyond reactions at the C-I bond, the benzoxazolone scaffold allows for functionalization through the activation of carbon-hydrogen bonds. Palladium-catalyzed C-H activation is a powerful strategy for the direct introduction of functional groups onto the aromatic core, often directed by a nearby functional group. nih.govnih.gov
In the context of N-substituted benzo[d]oxazol-2(3H)-ones, the amide nitrogen can act as a directing group to facilitate ortho-palladation at the C-7 position. This forms a cyclometalated intermediate that can then react with various coupling partners, such as alkenes (Heck-type reaction) or alkynes. dntb.gov.uarsc.org This approach provides a regioselective route to 7-substituted derivatives, complementing the reactivity at the 5-position.
Directed ortho-metalation (DoM) using strong bases like organolithium reagents is another strategy. The amide functionality within the oxazolone ring can direct lithiation to the adjacent C-7 position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce substituents such as carboxyl, silyl, or boryl groups.
Functional Group Interconversions at the Iodinated Position
The iodo group at the 5-position is not only a handle for cross-coupling reactions but can also be transformed into other functional groups. For instance, it can be converted into a boronic acid or boronic ester via lithium-halogen exchange followed by quenching with a borate (B1201080) ester. This transforms the 5-iodobenzoxazolone into a Suzuki-Miyaura coupling partner, reversing its role in the reaction. Furthermore, palladium-catalyzed reactions such as Heck organic-chemistry.orgnih.govresearchgate.net, Sonogashira, and cyanation reactions can be employed to introduce alkenyl, alkynyl, and nitrile functionalities, respectively, further diversifying the molecular scaffold.
Reactions Involving the Oxazolone Ring System
The benzo[d]oxazol-2(3H)-one ring system itself possesses distinct reactivity. The lactam-like amide bond within the ring is susceptible to nucleophilic attack, particularly under basic or acidic conditions, leading to ring-opening. researchgate.netresearchgate.net For example, reaction with strong nucleophiles like primary amines or hydrazine (B178648) can cleave the oxazolone ring to form N-(2-hydroxyphenyl)urea or corresponding amide derivatives. rsc.orgnih.gov This ring-opening provides a pathway to different classes of compounds starting from the benzoxazolone core. nih.gov
The nitrogen atom of the oxazolone ring can also undergo reactions such as N-alkylation or N-arylation. nih.gov Under basic conditions, using reagents like alkyl halides or arylboronic acids (in a Chan-Lam coupling), substituents can be introduced at the N-3 position, which can be crucial for modulating biological activity. researchgate.net The stability of the benzoxazole (B165842) ring is generally high, but it can be less aromatically stable compared to benzimidazole (B57391) or benzothiazole (B30560) systems, making it more susceptible to hydrolytic cleavage under certain conditions. researchgate.net
Ring-Opening Reactions and Mechanistic Considerations
The structural integrity of the benzo[d]oxazol-2(3H)-one ring is susceptible to cleavage under various conditions, primarily through nucleophilic attack. The mechanism of ring-opening typically involves the addition of a nucleophile to the electrophilic carbonyl carbon (C2), leading to the cleavage of an amide or ester bond within the heterocyclic system.
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the oxazolone ring.
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
Ring Cleavage: The intermediate collapses, leading to the cleavage of either the C-O or C-N bond within the ring. This step is often facilitated by protonation or the presence of a Lewis acid, which can coordinate with the oxygen or nitrogen atoms to promote the ring-opening. researchgate.netuab.cat
Product Formation: The reaction yields a substituted 2-aminophenol (B121084) derivative, where the nucleophile is incorporated into the newly formed side chain.
Reactions of related 4,5-dihydrooxazol-5-one derivatives with dithiol nucleophiles in the presence of a base like triethylamine (B128534) illustrate this pathway. The thiol group attacks the carbonyl carbon, initiating ring-opening and subsequent recyclization to form different heterocyclic systems. researchgate.net Similarly, amines can act as effective nucleophiles to open the ring of benzoxazole structures, a process that can be merged with subsequent cyclization steps to create new compounds like 2-aminobenzoxazoles. rsc.orgresearchgate.net
Table 1: Common Nucleophiles and Resulting Products from Ring-Opening Reactions
| Nucleophile | Reagent Example | General Product Structure |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Amino-4-iodophenol |
| Alkoxides | Sodium Methoxide (NaOMe) | Methyl (2-amino-4-iodophenyl)carbonate |
| Amines | Ammonia (NH₃), Primary/Secondary Amines | N-substituted (2-amino-4-iodophenyl)carboxamides |
| Thiols | Ethanethiol (EtSH) | S-ethyl (2-amino-4-iodophenyl)carbamothioate |
Cycloaddition Reactions (e.g., Diels-Alder)
The benzo[d]oxazol-2(3H)-one scaffold can potentially participate in cycloaddition reactions, although it is not a classic diene or dienophile. The endocyclic C=N bond or the exocyclic C=C bonds of the benzene (B151609) ring could theoretically engage in such transformations, particularly in hetero-Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a powerful tool for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org
While direct Diels-Alder reactions involving the core of this compound are not extensively documented, related oxazolone structures are known to act as dienophilic components in intramolecular Diels-Alder reactions. rsc.orguq.edu.au In these cases, the oxazolone is tethered to a diene, and upon heating, it undergoes cycloaddition to form complex polycyclic structures.
Furthermore, benzoxazole-based azadienes have been shown to react with electron-rich dienophiles in intermolecular Diels-Alder reactions to yield cycloadducts regioselectively. scilit.com This suggests that derivatives of this compound, if transformed into a suitable diene system, could undergo similar cycloadditions.
Table 2: Potential Cycloaddition Modes
| Reaction Type | Role of Benzoxazolone Core | Potential Partner | Product Type |
| Hetero-Diels-Alder | Dienophile (using C=N bond) | Conjugated Diene | Fused Pyrimidine derivative |
| [4+2] Cycloaddition | Diene (if modified) | Alkene/Alkyne | Polycyclic heterocycle |
| [3+2] Cycloaddition | Dipolarophile | Azomethine imines, Nitrile oxides | Spiro- or fused heterocycles |
Reactivity at the Carbonyl (C=O) and Imine (C=N) Bonds
The reactivity of the oxazolone ring is centered on the electrophilic nature of the carbonyl group and the properties of the endocyclic imine (or more accurately, carbamate) functionality.
Carbonyl (C=O) Reactivity: The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack, as detailed in the section on ring-opening reactions. researchgate.net This reactivity is fundamental to the synthetic utility of benzoxazolones, allowing for their conversion into a variety of other functional groups and scaffolds. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), or reducing agents (e.g., lithium aluminum hydride) can also target this group, leading to ring-opened alcohol or amino alcohol products.
Imine (C=N) Bond Reactivity: The nitrogen atom in the ring is part of a carbamate (B1207046) linkage (O-C(=O)-N). While less reactive than a simple imine, the N-H proton is acidic and can be removed by a strong base. The resulting anion can then be alkylated or acylated, providing a route to N-substituted benzoxazolones. This N-substitution can significantly alter the compound's chemical properties and reactivity.
Electrophilic and Nucleophilic Substitution Patterns on the Benzo[d]oxazolone Core
The benzene ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined influence of the iodine atom and the fused oxazolone ring.
Iodine as a Director: Iodine is an ortho-, para-directing group due to the lone pairs on the halogen that can stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
The combined effect typically directs incoming electrophiles to position 7 or, to a lesser extent, position 4. The position para to the iodine (position 2) is part of the heterocyclic ring and thus not available for substitution.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Iodo-7-nitrobenzo[d]oxazol-2(3H)-one | 4-Nitro-5-iodobenzo[d]oxazol-2(3H)-one |
| Halogenation | Br₂ / FeBr₃ | 7-Bromo-5-iodobenzo[d]oxazol-2(3H)-one | 4-Bromo-5-iodobenzo[d]oxazol-2(3H)-one |
| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid | Not typically observed |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-5-iodobenzo[d]oxazol-2(3H)-one | Not typically observed (ring is deactivated) |
Nucleophilic aromatic substitution is less common and would require harsh conditions or the presence of a strong electron-withdrawing group (like a nitro group) on the ring to activate it.
Role in Radical Generation and Polymerization Initiation
Substances that can generate radical species under mild conditions are known as radical initiators and are crucial for starting radical polymerization reactions. wikipedia.org These initiators, such as azo compounds or organic peroxides, typically contain weak bonds that can cleave homolytically upon heating or irradiation. wikipedia.orgtcichemicals.com
For this compound, the carbon-iodine (C-I) bond is the weakest covalent bond in the molecule and is susceptible to homolytic cleavage under specific conditions (e.g., photolysis or high temperature). This cleavage would generate a benzoxazolone-centered radical and an iodine radical.
Reaction: C₇H₃I(NO₂) (this compound) → C₇H₃(NO₂)• (benzoxazolonyl radical) + I• (iodine radical)
The resulting benzoxazolonyl radical could, in principle, initiate the polymerization of vinyl monomers like styrene (B11656) or acrylates. This process would involve the radical adding across the monomer's double bond, creating a new radical that propagates the polymer chain.
While this specific compound is not a conventional polymerization initiator, its structure is related to systems used in controlled radical polymerization techniques. For instance, in Atom Transfer Radical Polymerization (ATRP), organic halides act as initiators in the presence of a transition metal catalyst. The potential for this compound to act in a similar capacity could be an area for further investigation.
Derivatives and Structural Modifications of the 5 Iodobenzo D Oxazol 2 3h One Scaffold
N-Substituted Benzoxazolone Derivatives and Their Synthesis
The nitrogen atom of the benzoxazolone ring system is a common site for derivatization, allowing for the introduction of a variety of substituents that can modulate the physicochemical and biological properties of the parent molecule. The synthesis of N-substituted benzoxazolone derivatives can be broadly categorized into N-alkylation and N-arylation reactions.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the benzoxazolone ring is typically achieved through nucleophilic substitution reactions. In a general approach, the benzoxazolone is treated with a suitable alkylating agent, such as an alkyl halide (e.g., alkyl iodide, bromide, or chloride) or an alkyl sulfonate (e.g., tosylate or mesylate), in the presence of a base. The base, commonly a carbonate like potassium carbonate or cesium carbonate, or a hydride like sodium hydride, serves to deprotonate the nitrogen atom, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkylating agent. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed.
N-Arylation: The formation of a carbon-nitrogen bond between the benzoxazolone nitrogen and an aryl group often requires transition metal catalysis. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of the benzoxazolone with an aryl halide (iodide, bromide, or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The selection of the ligand is critical for the success of the reaction and can influence the scope of both the benzoxazolone and the aryl halide coupling partners.
Below is a table summarizing potential N-substituted derivatives of 5-iodobenzo[d]oxazol-2(3H)-one and the general synthetic methods for their preparation.
| Derivative Name | Substituent at N-3 | General Synthetic Method | Potential Reagents and Conditions |
| 5-Iodo-3-methylbenzo[d]oxazol-2(3H)-one | Methyl | N-Alkylation | Methyl iodide, K2CO3, DMF |
| 3-Benzyl-5-iodobenzo[d]oxazol-2(3H)-one | Benzyl | N-Alkylation | Benzyl bromide, NaH, THF |
| 5-Iodo-3-phenylbenzo[d]oxazol-2(3H)-one | Phenyl | N-Arylation (Buchwald-Hartwig) | Iodobenzene, Pd(OAc)2, phosphine ligand, base |
| 3-(4-Fluorophenyl)-5-iodobenzo[d]oxazol-2(3H)-one | 4-Fluorophenyl | N-Arylation (Buchwald-Hartwig) | 1-Fluoro-4-iodobenzene, Pd catalyst, ligand, base |
| 3-Acetyl-5-iodobenzo[d]oxazol-2(3H)-one | Acetyl | N-Acylation | Acetic anhydride or acetyl chloride, pyridine |
Modifications and Substitutions at Other Positions of the Benzene (B151609) Ring
The iodine atom at the 5-position of the benzoxazolone ring is a key functional group that enables a wide range of modifications to the benzene ring through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester. harvard.eduresearchgate.net This reaction would allow for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 5-position of the benzoxazolone core.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, typically resulting in a substituted alkene. organic-chemistry.orgnih.gov This would enable the introduction of vinyl-type substituents at the 5-position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for introducing alkynyl moieties, which can serve as versatile handles for further transformations.
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be applied to the C-I bond to introduce a wide range of primary and secondary amines at the 5-position of the benzene ring. wikipedia.orgnih.gov
The following table outlines potential modifications at the 5-position of the benzoxazolone ring using these cross-coupling reactions.
| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System |
| Suzuki-Miyaura | Phenylboronic acid | 5-Phenylbenzo[d]oxazol-2(3H)-one derivative | Pd catalyst (e.g., Pd(PPh3)4), base |
| Heck | Styrene (B11656) | 5-(2-Phenylethenyl)benzo[d]oxazol-2(3H)-one derivative | Pd catalyst (e.g., Pd(OAc)2), base |
| Sonogashira | Phenylacetylene | 5-(2-Phenylethynyl)benzo[d]oxazol-2(3H)-one derivative | Pd catalyst, Cu(I) co-catalyst, base |
| Buchwald-Hartwig | Aniline | 5-(Phenylamino)benzo[d]oxazol-2(3H)-one derivative | Pd catalyst, phosphine ligand, base |
Integration into Hybrid Molecular Systems
The functionalization of the this compound scaffold at both the nitrogen and the 5-position of the benzene ring opens up avenues for its incorporation into more complex, hybrid molecular systems. These hybrid molecules, which combine the benzoxazolone core with other pharmacophores or functional moieties, are of significant interest in medicinal chemistry and materials science.
For instance, a molecule could be designed to have a specific substituent on the nitrogen atom for tuning solubility or interacting with a particular biological target, while the 5-position is elaborated with another functional group to introduce a secondary binding motif or a reporter group. The cross-coupling reactions described in the previous section are instrumental in achieving these molecular designs.
Below is a table of hypothetical hybrid molecules that could be synthesized from this compound and their potential significance.
| Hybrid Molecule Concept | Modification at N-3 | Modification at C-5 | Potential Application/Significance |
| Benzoxazolone-Pyridine Hybrid | Unsubstituted or Alkylated | Pyridinyl group (via Suzuki coupling) | Potential as a ligand for metal complexes or as a biologically active compound targeting enzymes or receptors. |
| Benzoxazolone-Indole Hybrid | Unsubstituted or Alkylated | Indolyl group (via Suzuki or Stille coupling) | Combination of two privileged heterocyclic scaffolds in medicinal chemistry, potentially leading to novel pharmacological profiles. |
| Benzoxazolone-Fluorophore Conjugate | Linker with a reactive group | Fluorescent dye (e.g., coumarin, via Sonogashira coupling) | Development of fluorescent probes for biological imaging or as tools for studying molecular interactions. |
| Benzoxazolone-Polymer Conjugate | Polymerizable group (e.g., vinyl) | Unsubstituted or further functionalized | Incorporation into polymers to create materials with specific optical or electronic properties. |
Synthesis of Polycyclic Systems Incorporating the Benzoxazolone Core
The strategic placement of functional groups on the this compound scaffold can be exploited to construct polycyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of novel, rigid, and structurally complex heterocyclic systems with defined three-dimensional shapes.
For example, an N-substituted derivative bearing a terminal alkyne could undergo an intramolecular Sonogashira coupling or a Heck-type reaction to form a new ring fused to the benzoxazolone core. Similarly, an N-aryl substituent with an ortho-functional group could participate in an intramolecular C-H activation or other cyclization pathways.
The following table presents some conceptual polycyclic systems that could be synthesized from derivatives of this compound.
| Precursor Derivative | Intramolecular Reaction Type | Potential Polycyclic System |
| 3-(2-Ethynylphenyl)-5-iodobenzo[d]oxazol-2(3H)-one | Intramolecular Sonogashira Coupling | A tetracyclic system with a fused indole-like ring. |
| 5-Iodo-3-(pent-4-en-1-yl)benzo[d]oxazol-2(3H)-one | Intramolecular Heck Reaction | A tricyclic system with a fused five- or six-membered ring. |
| 5-(2-Aminophenyl)-benzo[d]oxazol-2(3H)-one | Intramolecular Cyclization (e.g., Pictet-Spengler type) | A polycyclic system containing a fused quinoline (B57606) or acridine-like moiety. |
| 5-Ethynyl-3-(2-iodobenzyl)benzo[d]oxazol-2(3H)-one | Tandem Intramolecular Cyclization | A complex polycyclic architecture with multiple fused rings. |
Computational and Theoretical Investigations of 5 Iodobenzo D Oxazol 2 3h One
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. For benzoxazolone derivatives, DFT calculations are employed to understand how structural modifications, such as the introduction of an iodine atom, influence the molecule's stability, electronic distribution, and chemical reactivity. nih.govresearchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like 5-iodobenzo[d]oxazol-2(3H)-one, the electron-withdrawing nature of the iodine atom and the carbonyl group is expected to influence the energies of these frontier orbitals.
DFT calculations for analogous benzoxazole (B165842) and oxazolidinone derivatives have demonstrated the utility of this analysis. nih.govnih.gov The HOMO is typically distributed over the fused benzene (B151609) ring, while the LUMO is often localized around the oxazolone (B7731731) ring, particularly the carbonyl group. This distribution dictates the molecule's behavior in pericyclic reactions and its interaction with electrophiles and nucleophiles.
Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoxazolone Analog
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.72 |
| Energy Gap (ΔE) | 5.13 |
Note: Data is representative of a generic benzoxazolone derivative for illustrative purposes.
Global Reactivity Descriptors
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. nih.gov
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering upon maximal electron flow from a donor (ω = χ² / 2η).
DFT calculations on related benzoxazole derivatives have shown that these molecules are often soft and electrophilic in nature, indicating a strong ability to bind with biological molecules. nih.govnih.gov
Table 2: Representative Global Reactivity Descriptors for a Benzoxazolone Analog
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.72 |
| Electronegativity (χ) | 4.285 |
| Chemical Hardness (η) | 2.565 |
| Chemical Softness (S) | 0.195 |
| Electrophilicity Index (ω) | 3.571 |
Note: Values are calculated from the illustrative data in Table 1.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity. The hydrogen atom on the nitrogen and the area around the iodine atom (due to potential sigma-hole effects) would likely exhibit positive potential, marking them as potential sites for interaction with nucleophiles.
Mechanistic Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. beilstein-journals.org The energy barrier (activation energy) determined from the transition state structure allows for the prediction of reaction rates and the feasibility of a proposed pathway.
For reactions involving benzoxazolones, such as ring-opening polymerizations or cycloadditions, DFT studies can clarify the step-by-step process. beilstein-journals.orguab.cat For example, in a catalyzed reaction, calculations can model the interaction of the catalyst with the substrate, revealing how the catalyst lowers the activation energy. These studies can also explain observed regioselectivity and stereoselectivity by comparing the energy barriers of competing reaction pathways. nih.govacs.org
Conformational Analysis and Molecular Dynamics Simulations Related to Chemical Transformations
While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and Molecular Dynamics (MD) simulations provide insight into the flexibility and time-dependent behavior of molecules. nih.gov
Conformational analysis identifies the various stable spatial arrangements (conformers) of a molecule and their relative energies. For a substituted benzoxazolone, this could involve rotation around single bonds connecting substituent groups.
Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, offering a view of its structural fluctuations and stability. nih.govchemmethod.com In the context of a chemical transformation, MD simulations can show how a molecule's conformation adapts as it approaches a reactant or a catalytic surface. MD simulations are particularly useful for studying ligand-receptor interactions, where they can confirm the stability of a docked pose and provide insights into the binding free energy. nih.govajchem-a.com
Stereoinduction Mechanisms in Catalytic Transformations
When a reaction can produce multiple stereoisomers, understanding the mechanism of stereoinduction is critical. Computational studies offer a powerful method to investigate the origins of stereoselectivity in catalytic transformations.
By modeling the transition states for the formation of different stereoisomers (diastereomers or enantiomers), chemists can determine which pathway is energetically favored. nih.gov For a reaction involving a chiral catalyst and a benzoxazolone substrate, DFT calculations can be used to build models of the diastereomeric transition states. Analysis of these structures often reveals the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for stabilizing one transition state over the other, thereby explaining the observed stereochemical outcome. researchgate.net
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The strategic placement of the iodine atom at the C5 position of the benzo[d]oxazol-2(3H)-one scaffold renders it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity is fundamental to its role as a versatile building block, allowing for the straightforward formation of carbon-carbon and carbon-nitrogen bonds. This capability has been effectively harnessed in the synthesis of complex pharmaceutical agents, most notably in the development of potent c-Met kinase inhibitors. nih.gov
A key synthetic strategy involves the Suzuki-Miyaura coupling reaction, where 5-iodobenzo[d]oxazol-2(3H)-one is coupled with various aryl or heteroaryl boronic acids. This method has been successfully employed to create a library of benzo[d]oxazol-2(3H)-one derivatives bearing a quinoline (B57606) moiety, which is a critical structural feature for c-Met kinase inhibition. nih.gov The reaction typically proceeds by first protecting the nitrogen of the oxazolone (B7731731) ring, followed by the palladium-catalyzed coupling, and subsequent deprotection and functionalization.
In a specific example, the synthesis of advanced c-Met kinase inhibitors commenced with the N-alkylation of this compound, followed by a Suzuki coupling with a substituted quinoline boronic acid. This sequence highlights the compound's utility in molecular hybridization strategies, combining distinct pharmacophores to enhance biological activity. nih.gov The efficiency and modularity of this approach allow for the systematic exploration of structure-activity relationships (SAR), leading to the identification of highly potent drug candidates. nih.gov
| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-ethoxy-7-(methoxy)quinolin-6-yl boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85% | nih.gov |
| 2 | (4-ethoxyquinolin-6-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 82% | nih.gov |
| 3 | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd(OAc)₂ with SPhos | K₃PO₄ | Toluene/H₂O | Not specified | nih.gov |
Precursors for Diverse Heterocyclic Scaffolds (e.g., N-heterocyclic carbene complexes, quinazolinediones)
The inherent structure of this compound provides a foundation for its conversion into more complex heterocyclic systems, such as N-heterocyclic carbene (NHC) precursors. NHCs are typically generated from azolium salts, which can be synthesized from appropriate heterocyclic precursors. beilstein-journals.orgnih.govresearchgate.net The synthesis of an NHC precursor from this compound would likely involve N-alkylation or N-arylation to form a quaternary ammonium (B1175870) salt derivative. nih.govnih.gov This step is crucial as it sets the stage for subsequent chemical transformations to form the desired azolium ring, which is the direct precursor to the carbene. Although the benzoxazolone ring itself is not a direct precursor to the most common imidazolium-based NHCs, it can be functionalized and elaborated to construct fused or linked heterocyclic systems that can serve as NHC precursors. bham.ac.uk
The general strategy for preparing imidazolium (B1220033) salts, the most common NHC precursors, often involves the condensation of a diamine with a C1 building block like triethyl orthoformate or paraformaldehyde. beilstein-journals.orgnih.gov A plausible route starting from this compound could involve its conversion into a substituted o-aminophenol, which could then be used to build a benzimidazole (B57391) ring. Subsequent N-alkylation of the resulting benzimidazole would yield the benzimidazolium salt, a known and stable NHC precursor. bham.ac.uk
Design and Synthesis of Advanced Organic Frameworks and Scaffolds
The development of advanced materials such as metal-organic frameworks (MOFs) relies on the availability of rigid, multitopic organic linkers. nih.govresearchgate.net this compound is an ideal starting material for the synthesis of such linkers due to its rigid core and the presence of the iodo group, which can be readily converted into another coordinating group.
A synthetic strategy to generate a ditopic linker from this compound would involve a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, at the C5 position. nih.govnih.gov For instance, coupling with a molecule containing a terminal alkyne and a carboxylic acid (Sonogashira) or a boronic acid-functionalized benzoic acid (Suzuki) would yield a bifunctional molecule. This new molecule would possess two distinct coordination sites: the newly introduced carboxylic acid and a nitrogen or oxygen atom within the benzoxazolone ring system. Such specifically designed linkers are essential for constructing MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. nih.gov
Applications in Ligand Development and Coordination Chemistry
The benzoxazole (B165842) scaffold is a recognized pharmacophore and a valuable component in the design of ligands for coordination chemistry. nih.gov Derivatives of this compound are promising candidates for the development of novel ligands due to the multiple sites available for coordination or further functionalization. The nitrogen and oxygen atoms of the oxazolone ring can act as donor atoms for metal coordination.
Furthermore, by leveraging the reactivity of the iodo group, the benzoxazolone core can be incorporated into larger, multidentate ligand systems. For example, coupling reactions can be used to attach other heterocyclic moieties known for their strong coordination properties, such as pyridines or imidazoles. The resulting polydentate ligands can form stable complexes with a variety of transition metals, leading to new catalysts, sensors, or therapeutic agents. Benzoxazole-based metal complexes have demonstrated significant biological activity, including antibacterial and antitumor effects, which are often enhanced compared to the free ligand. mdpi.com
Applications in Materials Science (e.g., photoswitches, polymeric materials)
The rigid, aromatic structure of the benzoxazolone core makes it an attractive component for advanced materials. In the field of photoswitches, molecules that can reversibly isomerize upon irradiation with light, related oxazolone derivatives like benzylidene-oxazolones have shown significant promise. researchgate.netfigshare.com These compounds exhibit efficient photoisomerization and high thermal stability. The benzoxazolone scaffold can be incorporated into larger photoswitchable systems, where its electronic properties can be tuned by substitution on the aromatic ring.
In materials science, this compound is a potential monomer for the synthesis of novel polymers. The iodo group provides a reactive site for palladium-catalyzed polymerization reactions, such as Suzuki or Heck polycondensation. This would allow for the incorporation of the rigid and thermally stable benzoxazolone unit into the main chain of a polymer. Such polymers are expected to exhibit high thermal stability and potentially interesting optical or electronic properties. For example, poly(benzoxazole imide)s are known for their excellent thermal stability and good mechanical properties. rsc.org The ability to create well-defined polymers using this compound as a monomer opens up possibilities for creating new high-performance materials.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Iodinated Benzoxazolones
The synthesis of iodinated benzoxazolones has traditionally relied on methods that can involve harsh conditions or generate significant waste. A major thrust of future research is the development of novel, sustainable, and efficient synthetic protocols. This involves exploring eco-friendly reaction conditions and reagents to minimize environmental impact. mdpi.com
Key areas of development include:
Mechanochemistry: Solid-state reactions induced by mechanical force can significantly reduce or eliminate the need for solvents, leading to cleaner reaction profiles and easier purification.
Deep Eutectic Solvents (DES): Using biodegradable and low-toxicity deep eutectic solvents as reaction media presents a green alternative to conventional volatile organic solvents. mdpi.com
Catalytic Systems: Investigating new catalytic systems, including the use of earth-abundant metals or metal-free catalysts, can improve efficiency and reduce reliance on expensive and toxic heavy metals.
Waste Minimization: Designing synthetic routes with high atom economy is crucial. A reported protocol for iodinated borazines that uses simple, benign chemicals and achieves a low E-factor (Environmental factor) of 2.79 serves as a benchmark for developing waste-minimized approaches for other heterocyclic systems. rsc.org
The following table compares conventional and emerging sustainable synthetic methods.
| Feature | Conventional Methods | Sustainable/Novel Methods |
| Solvents | Often rely on volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (DES), or solvent-free (mechanochemistry) |
| Reagents | May use stoichiometric amounts of harsh reagents | Catalytic amounts of reagents, use of benign chemicals like molecular iodine mdpi.com |
| Energy Input | Typically requires prolonged heating (reflux) | Microwave irradiation, mechanical grinding, or reactions at ambient temperature |
| Waste Profile | Can generate significant chemical waste | Reduced waste (high atom economy), lower E-factor rsc.org |
| Reaction Time | Can be several hours to days | Significantly reduced, often minutes to a few hours mdpi.com |
Exploration of New Reactivity Modes and Transformation Pathways for the Iodinated Moiety
The iodine atom on the benzoxazolone ring is a versatile functional handle, enabling a wide range of subsequent chemical transformations. Future research will focus on uncovering new reactivity modes beyond standard cross-coupling reactions, leveraging the unique properties of the carbon-iodine bond.
A particularly promising area is the use of hypervalent iodine reagents, which are known for their mild reactivity, low toxicity, and high stability. frontiersin.org These reagents can facilitate unique oxidative coupling reactions and other transformations. frontiersin.org The ability of hypervalent iodine compounds to induce "umpolung," or the inversion of polarity of functional groups, opens up novel synthetic disconnections for creating electrophilic synthons from known nucleophiles. researchgate.net
Future explorations in reactivity could include:
Direct C-H Functionalization: Developing methods where the iodinated benzoxazolone directs the functionalization of adjacent C-H bonds, enabling more complex substitutions in a single step.
Radical Pathways: Investigating radical-mediated reactions initiated at the C-I bond to form new C-C or C-heteroatom bonds under mild conditions.
Photoredox Catalysis: Utilizing visible light to activate the C-I bond for novel cross-coupling and functionalization reactions, offering a green and efficient alternative to traditional transition-metal catalysis.
Multi-component Reactions: Designing one-pot reactions where the iodinated moiety participates in a cascade of bond-forming events with multiple other components to rapidly build molecular complexity. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
The integration of computational chemistry is set to revolutionize the design of synthetic routes for complex molecules like 5-iodobenzo[d]oxazol-2(3H)-one. Advanced computational modeling can significantly shorten development timelines and reduce resource expenditure by predicting reaction outcomes and optimizing conditions in silico. researchgate.net
Key computational approaches and their applications are outlined below:
| Computational Method | Application in Synthesis and Reaction Design |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies, and predicting the feasibility of novel transformation pathways. |
| Machine Learning (ML) & Artificial Intelligence (AI) | Training algorithms on existing reaction data to predict the outcomes of new synthetic reactions, optimize yields, and suggest optimal reaction conditions. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate molecular structures with their chemical reactivity, aiding in the design of substrates for specific transformations. scielo.br |
| Physiologically-Based Pharmacokinetic (PBPK) Modeling | While primarily for drug development, these models can inform synthetic design by predicting how structural modifications might affect a molecule's properties, guiding the synthesis of derivatives with desired profiles. researchgate.net |
These computational tools provide deeper insights into the scientific mechanisms underlying chemical reactions, moving beyond trial-and-error approaches toward a more predictive and rational design of synthetic methodologies. researchgate.netumich.edu
Expansion of Synthetic Applications in Complex Chemical System Construction
While this compound is a valuable building block, its full potential lies in its application to the synthesis of more complex and functionally rich chemical systems. The benzoxazolone core is a privileged scaffold found in many biologically active molecules. nih.govmdpi.com The presence of the iodine atom provides a critical anchor point for elaboration, making it an ideal intermediate for constructing intricate molecular architectures.
Future synthetic applications are expected to focus on:
Natural Product Synthesis: Employing iodinated benzoxazolones as key fragments in the total synthesis of complex natural products that contain this heterocyclic motif.
Medicinal Chemistry and Drug Discovery: Using the C-I bond for late-stage functionalization to create large libraries of diverse benzoxazolone derivatives. This allows for the rapid exploration of structure-activity relationships (SAR) to identify potent and selective therapeutic agents. nih.gov
Materials Science: Incorporating the rigid, planar benzoxazolone structure into polymers or functional materials. The iodinated position can be used to attach the scaffold to other monomers or surfaces.
Development of Chemical Probes: Synthesizing complex probes for chemical biology applications, where the benzoxazolone core might serve as a fluorescent tag or a binding element, and the iodine position allows for conjugation to other molecules.
By leveraging the synthetic versatility of the iodinated moiety, chemists can integrate the this compound scaffold into a wide array of complex systems, driving innovation in medicine, materials, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
